Benzene, 1,4-dichloro-2-(1-methylethyl)-
CAS No.: 4132-70-1
Cat. No.: VC18980666
Molecular Formula: C9H10Cl2
Molecular Weight: 189.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4132-70-1 |
|---|---|
| Molecular Formula | C9H10Cl2 |
| Molecular Weight | 189.08 g/mol |
| IUPAC Name | 1,4-dichloro-2-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C9H10Cl2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
| Standard InChI Key | AUEXDQNETNFJPI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)Cl)Cl |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 1,4-dichloro-2-[(1-methylethyl)thio]benzene, reflecting the positions of the chlorine substituents and the isopropylthio group on the benzene ring. Common synonyms include 2,5-dichlorophenyl isopropyl sulfide and 1,4-dichloro-2-(isopropylthio)benzene . The presence of the thioether group distinguishes it from other dichlorobenzenes, such as para-dichlorobenzene (1,4-dichlorobenzene), which lacks sulfur-containing substituents .
Structural and Molecular Characteristics
The molecular structure features a benzene core with chlorine atoms at positions 1 and 4 and an isopropylthio (-S-) group at position 2 (Figure 1). The molecule’s geometry is influenced by the electron-withdrawing chlorine atoms and the bulky isopropylthio group, which sterically hinders electrophilic substitution at the ortho and para positions relative to the sulfur atom. The molecular weight is , with an exact mass of .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | |
| PSA (Polar Surface Area) | |
| LogP (Octanol-Water) |
Synthesis and Manufacturing
Industrial Production Challenges
The compound’s synthesis is complicated by the reactivity of the thiol group, which requires inert atmospheric conditions to prevent oxidation to disulfides. Additionally, the steric bulk of the isopropyl group may reduce reaction yields, necessitating optimized temperature and solvent systems (e.g., dimethylformamide or tetrahydrofuran) .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound is a liquid at room temperature, with a boiling point of at and a density of . Its relatively high boiling point compared to para-dichlorobenzene ( at atmospheric pressure) underscores the influence of the isopropylthio group on intermolecular interactions.
Table 2: Comparative Physicochemical Data
| Compound | Boiling Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|
| 1,4-Dichloro-2-[(1-methylethyl)thio]benzene | 150 (30 mmHg) | 1.41 | 4.49 |
| Para-dichlorobenzene | 174 | 1.25 | 3.43 |
| 1,4-Bis(dichloromethyl)benzene | N/A | N/A | N/A |
Solubility and Partitioning
The compound’s solubility in water is expected to be low due to its high LogP (), favoring partitioning into lipid-rich environments. It is miscible with organic solvents such as ethanol and diethyl ether, aligning with trends observed in other thioether-containing aromatics .
Applications and Industrial Use
Intermediate in Organic Synthesis
The isopropylthio and chlorine substituents make this compound a potential intermediate in the synthesis of agrochemicals and pharmaceuticals. For example, it could serve as a precursor to sulfone or sulfoxide derivatives via oxidation, which are common motifs in bioactive molecules .
Specialty Polymers and Materials
No occupational exposure limits (OELs) or reference concentrations (RfCs) have been established for this compound. Regulatory frameworks for structurally similar substances, such as para-dichlorobenzene, recommend airborne exposure limits of to mitigate respiratory and neurological effects .
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